molecular formula C18H11BrO B14789989 3-Bromo-6-phenyldibenzo[b,d]furan

3-Bromo-6-phenyldibenzo[b,d]furan

Cat. No.: B14789989
M. Wt: 323.2 g/mol
InChI Key: OLLFKVURPJLOSU-UHFFFAOYSA-N
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Description

3-Bromo-6-phenyldibenzo[b,d]furan is an organic compound with the molecular formula C18H11BrO. It belongs to the class of dibenzofurans, which are heterocyclic compounds containing a furan ring fused to two benzene rings. This compound is characterized by the presence of a bromine atom at the 3-position and a phenyl group at the 6-position of the dibenzofuran core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-phenyldibenzo[b,d]furan typically involves the bromination of 6-phenyldibenzo[b,d]furan. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-phenyldibenzo[b,d]furan undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted dibenzofurans depending on the nucleophile used.

    Oxidation: Formation of dibenzofuran-3,6-dione or other oxidized derivatives.

    Reduction: Formation of 6-phenyldibenzo[b,d]furan.

Scientific Research Applications

3-Bromo-6-phenyldibenzo[b,d]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-phenyldibenzo[b,d]furan is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. Further research is needed to elucidate the precise molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-phenyldibenzo[b,d]furan is unique due to the specific positioning of the bromine and phenyl groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C18H11BrO

Molecular Weight

323.2 g/mol

IUPAC Name

3-bromo-6-phenyldibenzofuran

InChI

InChI=1S/C18H11BrO/c19-13-9-10-15-16-8-4-7-14(12-5-2-1-3-6-12)18(16)20-17(15)11-13/h1-11H

InChI Key

OLLFKVURPJLOSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC(=C4)Br

Origin of Product

United States

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